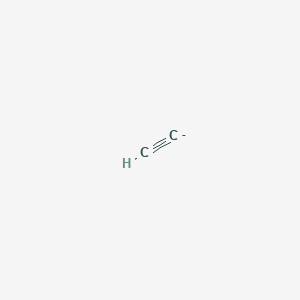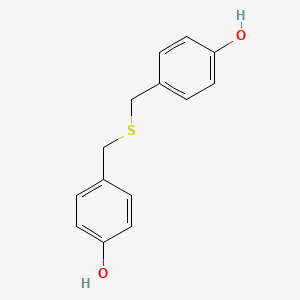
Bis-(4-hydroxybenzyl)sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis-(4-hydroxybenzyl)sulfide is an organic sulfide that consists of two 4-hydroxybenzyl groups covalently bound to a central sulfur atom. It is isolated from Gastrodia elata and Pleuropterus ciliinervis and exhibits neoroprotective activity. It has a role as a metabolite, an EC 3.5.1.98 (histone deacetylase) inhibitor and a neuroprotective agent. It is an organic sulfide and a polyphenol.
Wissenschaftliche Forschungsanwendungen
Inhibition of Histone Deacetylase and Antitumor Activity
Bis-(4-hydroxybenzyl)sulfide, isolated from Pleuropterus ciliinervis, has been found to inhibit histone deacetylase (HDAC) effectively. It also exhibits significant growth inhibitory activity on several human tumor cell lines, particularly the MDA-MB-231 breast tumor cell line, indicating its potential in cancer research (Son, Lee, Yang, & Moon, 2007).
Antioxidant Synthesis
Improved methods for synthesizing antioxidants like Bis-(3,5-di-tert-butly-4-hydroxybenzyl) sulfide have been studied, highlighting the importance of this compound derivatives in the field of antioxidant compounds (Min, 2013).
Spectrophotometric Techniques
Spectrophotometric techniques have been developed for the quantification and authenticity establishment of this compound derivatives, emphasizing their significance in pharmaceutical and biochemical applications (Шинко, Терентьева, & Ивановская, 2020).
Photo-stabilization in Polymers
This compound has been used as a photo-stabilizer for polymers like cis-1,4-polybutadiene, demonstrating its utility in enhancing the durability and stability of various materials (Lucki, 1985).
Neuroprotection
As a compound from Gastrodia elata, this compound has shown potent neuroprotective properties against PC12 cell apoptosis, highlighting its potential in neurodegenerative disease research (Huang et al., 2007).
Synthesis and Antimicrobial Activity
This compound analogs have been synthesized and evaluated for their antimicrobial properties, providing insights into their potential as new antimicrobial agents (Sankar et al., 2009).
Eigenschaften
Molekularformel |
C14H14O2S |
|---|---|
Molekulargewicht |
246.33 g/mol |
IUPAC-Name |
4-[(4-hydroxyphenyl)methylsulfanylmethyl]phenol |
InChI |
InChI=1S/C14H14O2S/c15-13-5-1-11(2-6-13)9-17-10-12-3-7-14(16)8-4-12/h1-8,15-16H,9-10H2 |
InChI-Schlüssel |
OEISQDWSEZCYNH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CSCC2=CC=C(C=C2)O)O |
Kanonische SMILES |
C1=CC(=CC=C1CSCC2=CC=C(C=C2)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



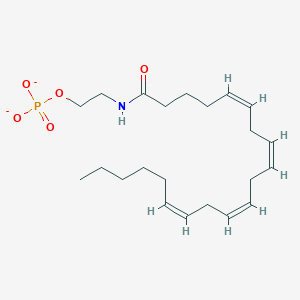




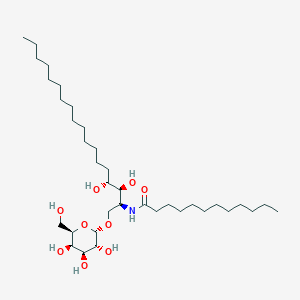
![(9R,10S,13S,14R,16R,18R)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol](/img/structure/B1261097.png)
![[(2R,3R,4R,5R,6R)-2-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B1261099.png)
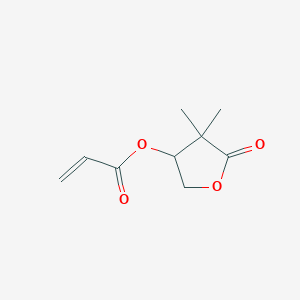
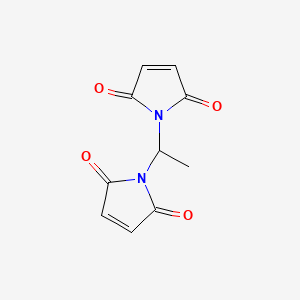
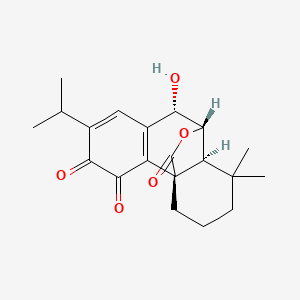
![[1,3-oxazol-5-yl-[4-[(1R,3S,4R,5S)-1,3,4,5-tetrahydroxyhexyl]-1,3-oxazol-2-yl]methyl] 13-methyltetradecanoate](/img/structure/B1261104.png)
![(1S,5R)-3-[2-chloro-4-(methylsulfonyl)benzoyl]-4-(phenylthio)bicyclo[3.2.1]oct-3-en-2-one](/img/structure/B1261106.png)
